1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid characterized by its unique properties and applications in various scientific fields. It is a member of the imidazolium family, which are known for their low volatility and high thermal stability. The compound is primarily used as a solvent in chemical reactions and processes due to its favorable characteristics.
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is classified as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. They are often used in green chemistry due to their negligible vapor pressure and ability to dissolve a wide range of compounds.
The synthesis of 1-butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate can be achieved through several methods:
The synthesis process typically requires careful temperature control and may involve purification steps such as washing with solvents to remove unreacted materials.
The reaction conditions can vary but generally involve heating the reactants to facilitate the formation of the ionic liquid. The final product can be purified by methods such as vacuum distillation or recrystallization to ensure high purity levels.
The molecular structure of 1-butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate features a butyl group and a methyl group attached to the imidazole ring, which contributes to its ionic properties. The tetrafluoroethanesulfonate anion provides additional stability and solubility characteristics.
CCCCn1cc[n+](C)c1.S(=O)(=O)(F)F
.As an ionic liquid, 1-butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate participates in various chemical reactions:
The ionic nature of this compound allows it to dissolve both polar and non-polar substances effectively. This property makes it an excellent medium for facilitating reactions that require diverse solubility profiles.
The mechanism by which 1-butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate acts in chemical reactions typically involves:
Studies have shown that reactions conducted in this ionic liquid often exhibit higher yields and selectivity compared to traditional solvents due to these mechanisms.
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate has several important applications in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: